Cas no 211172-73-5 (Methyl 5-chloro-2-fluoro-4-methoxybenzoate)

Methyl 5-chloro-2-fluoro-4-methoxybenzoate is a fluorinated and chlorinated aromatic ester with a methoxy substituent, serving as a versatile intermediate in organic synthesis. Its distinct substitution pattern enhances reactivity in cross-coupling reactions and facilitates further functionalization, making it valuable in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups influences its electronic properties, enabling selective transformations. The ester group provides a handle for hydrolysis or transesterification, while the fluorine atom can enhance metabolic stability in bioactive compounds. This compound is typically used in research settings for the development of novel heterocycles or active ingredients requiring precise structural modifications.
Methyl 5-chloro-2-fluoro-4-methoxybenzoate structure
211172-73-5 structure
Product Name:Methyl 5-chloro-2-fluoro-4-methoxybenzoate
CAS No:211172-73-5
MF:C9H8ClFO3
MW:218.609425544739
CID:4764316
PubChem ID:121229131
Update Time:2025-06-13

Methyl 5-chloro-2-fluoro-4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chloro-2-fluoro-4-methoxybenzoate
    • MDL: MFCD18441715
    • Inchi: 1S/C9H8ClFO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3
    • InChI Key: URWAJTPHXVBOFY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)C(=CC=1OC)F

Computed Properties

  • Exact Mass: 218.0146000g/mol
  • Monoisotopic Mass: 218.0146000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5

Methyl 5-chloro-2-fluoro-4-methoxybenzoate Pricemore >>

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Additional information on Methyl 5-chloro-2-fluoro-4-methoxybenzoate

Methyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS No. 211172-73-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS No. 211172-73-5) is a versatile and highly valuable compound in the field of pharmaceutical synthesis. Its unique structural features, characterized by the presence of a chloro, fluoro, and methoxy substituents on a benzoate backbone, make it an indispensable intermediate in the development of various therapeutic agents. This compound has garnered significant attention in recent years due to its role in synthesizing bioactive molecules that target a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

The significance of Methyl 5-chloro-2-fluoro-4-methoxybenzoate lies in its ability to serve as a building block for more complex pharmacophores. The electron-withdrawing nature of the chloro and fluoro groups, combined with the electron-donating methoxy group, provides a balance of reactivity that allows for diverse functionalization. This makes it an ideal candidate for further chemical modifications, enabling the creation of novel drug candidates with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. Methyl 5-chloro-2-fluoro-4-methoxybenzoate has been utilized in the synthesis of several lead compounds that exhibit promising biological activity. For instance, studies have demonstrated its utility in generating inhibitors of kinases and proteases, which are key players in cancer metabolism and signaling pathways. The introduction of fluorine atoms into the molecular structure often enhances metabolic stability and binding affinity, making such derivatives more effective in vivo.

The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The presence of chlorine and fluorine substituents in Methyl 5-chloro-2-fluoro-4-methoxybenzoate imparts unique electronic and steric properties that can fine-tune the interactions between the molecule and its biological target. This has led to the development of several high-affinity ligands that have entered clinical trials. Furthermore, the methoxy group serves as a handle for further derivatization, allowing chemists to explore different chemical spaces and optimize drug-like properties such as solubility, bioavailability, and selectivity.

One notable area where Methyl 5-chloro-2-fluoro-4-methoxybenzoate has made a significant impact is in the field of antiviral drug discovery. The growing threat of resistant viral strains has necessitated the development of new therapeutic strategies. Researchers have leveraged this compound to synthesize derivatives that inhibit viral polymerases and proteases. The fluoro-substituent, in particular, has been shown to improve binding to viral targets by increasing lipophilicity and reducing susceptibility to metabolic degradation. This has opened up new avenues for antiviral drug development.

The synthesis of Methyl 5-chloro-2-fluoro-4-methoxybenzoate itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies to construct the desired benzoate core efficiently. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The availability of high-purity starting materials ensures that subsequent synthetic steps proceed smoothly, ultimately leading to robust pharmaceutical intermediates.

In conclusion, Methyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS No. 211172-73-5) is a cornerstone compound in pharmaceutical research and development. Its unique structural attributes enable the synthesis of diverse bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms, the demand for this intermediate is likely to grow further. The continued exploration of its synthetic applications will undoubtedly contribute to the discovery of next-generation drugs that improve patient outcomes worldwide.

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